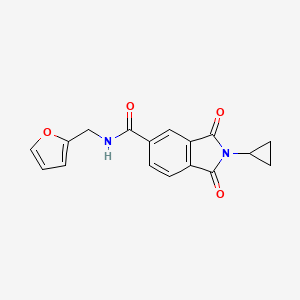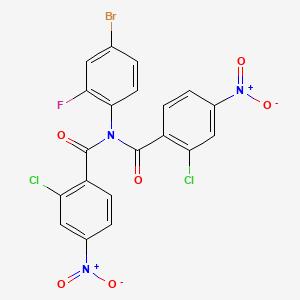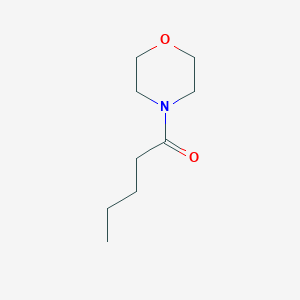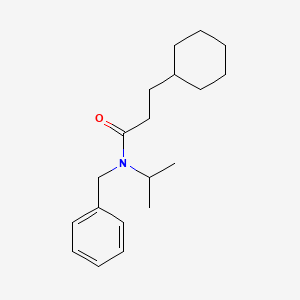![molecular formula C20H21N3O6S B11024262 N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024262.png)
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylsulfamoyl group, a methoxyethyl side chain, and a dioxo-dihydro-isoindole core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction. This involves the reaction of the phenyl ring with dimethylsulfamoyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain is attached through an alkylation reaction. This step involves the reaction of the intermediate compound with 2-methoxyethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole core, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions might be leveraged to design prodrugs or active pharmaceutical ingredients with specific therapeutic effects.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylsulfamoyl group could play a role in binding to active sites, while the isoindole core might interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylsulfamoyl)phenyl]acetamide: This compound shares the dimethylsulfamoyl group but has a simpler structure with an acetamide group instead of the isoindole core.
N-[4-(dimethylsulfamoyl)phenyl]-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: This compound has a similar methoxyethyl side chain and dimethylsulfamoyl group but features a quinazoline core instead of the isoindole core.
Uniqueness
The uniqueness of N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its combination of functional groups and structural features. The presence of both the dimethylsulfamoyl group and the isoindole core provides a distinct set of chemical properties and potential reactivity patterns, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C20H21N3O6S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O6S/c1-22(2)30(27,28)15-7-5-14(6-8-15)21-18(24)13-4-9-16-17(12-13)20(26)23(19(16)25)10-11-29-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
InChI Key |
PEEWTYAKNGVKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11024182.png)
![3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone](/img/structure/B11024188.png)
![Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate](/img/structure/B11024193.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide](/img/structure/B11024195.png)
![(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024201.png)
![methyl N-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]glycinate](/img/structure/B11024204.png)
![2-[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11024215.png)

![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycine](/img/structure/B11024218.png)

![Methyl {1-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]piperidin-4-yl}acetate](/img/structure/B11024233.png)


